![molecular formula C14H15F3N2O2S B3019533 Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate CAS No. 892458-83-2](/img/structure/B3019533.png)

Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

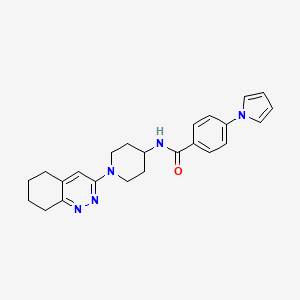

The compound of interest, Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate, is a chemical entity that appears to be related to a class of compounds that include imidazole rings and sulfanyl groups. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related imidazole derivatives is described in the second paper, where a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylenediamine . This suggests that similar synthetic routes could potentially be applied to the synthesis of Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate, with appropriate modifications to incorporate the trifluoromethylphenyl group.

Molecular Structure Analysis

The third paper discusses the molecular structures of two polysubstituted pyridines, which, like the compound of interest, contain aromatic rings and sulfanyl groups . These compounds exhibit nearly planar structures and are stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions. This information can be extrapolated to suggest that Ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate may also form similar stabilizing interactions, potentially affecting its crystalline structure and physical properties.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of the compound , the first paper provides insight into the reactivity of an imidazolium-based ionic liquid with copper ions, leading to enhanced chemiluminescence . This indicates that imidazole derivatives, including the compound of interest, may exhibit interesting reactivity with metal ions, which could be relevant for catalysis or sensing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related structures discussed in the papers. For instance, the presence of the trifluoromethyl group in the compound of interest may impart unique electronic properties due to its strong electron-withdrawing effect. The sulfanyl group may contribute to the compound's potential for forming supramolecular aggregates, as seen in the third paper . Additionally, the imidazole ring is known to be a versatile ligand in coordination chemistry, which could influence the compound's solubility, stability, and reactivity.

Propriétés

IUPAC Name |

ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O2S/c1-2-21-13(20)19-8-7-18-12(19)22-9-10-3-5-11(6-4-10)14(15,16)17/h3-6H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQAEAAQYIKGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323611 |

Source

|

| Record name | ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

892458-83-2 |

Source

|

| Record name | ethyl 2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2'-(3-hydroxyazetidin-1-yl)-2-methyl-6'-morpholino-[3,4'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3019450.png)

![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3019459.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3019467.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3019470.png)

![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)